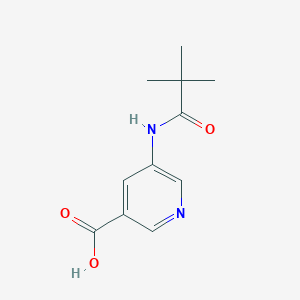5-(2,2-Dimethyl-propionylamino)-nicotinic acid
CAS No.: 879326-77-9
Cat. No.: VC2399948
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 879326-77-9 |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | VHYYHNBAUXHABM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
Introduction
Fundamental Chemical Properties
Molecular Identity and Structure
5-(2,2-Dimethyl-propionylamino)-nicotinic acid is identified by the CAS registry number 879326-77-9. The compound features a nicotinic acid core structure with a 2,2-dimethyl-propionylamino substituent at the 5-position, creating a unique chemical architecture that contributes to its versatility in organic synthesis applications. The IUPAC name for this compound is 5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid, highlighting its structural components: a pyridine ring with a carboxylic acid group at position 3 and an amide-linked tert-butyl carbonyl group at position 5.
The molecular formula of the compound is C11H14N2O3, with a corresponding molecular weight of 222.24 g/mol. The structure contains two nitrogen atoms - one within the pyridine ring and another as part of the amide linkage, alongside three oxygen atoms - two in the carboxylic acid group and one in the amide carbonyl.
Chemical Identifiers and Digital Representation
For precise identification in chemical databases and research publications, several standardized identifiers are available for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid, as presented in Table 1.
Table 1: Chemical Identifiers for 5-(2,2-Dimethyl-propionylamino)-nicotinic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 879326-77-9 |
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 5-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15) |
| Standard InChIKey | VHYYHNBAUXHABM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CN=CC(=C1)C(=O)O |
| PubChem Compound ID | 24229190 |
These identifiers facilitate accurate cross-referencing across chemical databases and ensure precise identification in scientific literature and computational chemistry applications.
Synthesis Methodology
Standard Synthesis Approach
The synthesis of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid typically employs an acylation reaction utilizing nicotinic acid and 2,2-dimethylpropanoyl chloride (also known as pivaloyl chloride). This reaction pathway requires a suitable base catalyst, commonly pyridine or triethylamine, which facilitates the nucleophilic acyl substitution process. The base serves to deprotonate the amine group, enhancing its nucleophilicity and promoting the formation of the amide bond between the nicotinic acid and the pivaloyl group.
The reaction conditions typically require controlled temperature and anhydrous environment to optimize yield and minimize side product formation. The synthesis pathway represents a classic example of N-acylation chemistry, which is fundamental in pharmaceutical and fine chemical synthesis operations.
Chemical Reactivity Profiles
Functional Group Reactivity
The chemical structure of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid features multiple reactive functional groups that enable diverse chemical transformations. The carboxylic acid group at the 3-position of the pyridine ring can participate in esterification, amidation, and decarboxylation reactions under appropriate conditions. The amide linkage connecting the nicotinic acid core to the 2,2-dimethylpropanoyl group exhibits typical amide reactivity, including potential for hydrolysis under acidic or basic conditions.
The pyridine nitrogen provides a site for protonation, alkylation, or coordination with metal ions, further expanding the compound's chemical versatility. These diverse reactive sites make the compound suitable for various synthetic chemistry applications, particularly in generating more complex molecular architectures.
Analytical Characterization Techniques
Spectroscopic Analysis Methods
The structural confirmation and purity assessment of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid typically employ a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C-NMR, provides detailed information about the compound's structural framework and confirms the presence of key functional groups. Expected 1H-NMR signals would include resonances for the tert-butyl methyl groups, aromatic protons of the pyridine ring, and the amide NH proton, while 13C-NMR would confirm the presence of carbonyl carbons from both the carboxylic acid and amide functions.
Mass spectrometry serves as another essential analytical tool, providing accurate molecular weight determination and fragmentation patterns that further confirm the structural identity. High-resolution mass spectrometry (HRMS) can verify the exact molecular formula through precise mass measurement.
Future Research Directions
Synthetic Methodology Advancement
The compound may find further utility in advancing synthetic methodologies, particularly in multicomponent reactions and heterocycle synthesis. As demonstrated with related compounds, nicotinic acid derivatives can participate in sophisticated synthetic strategies leading to complex polyheterocyclic systems with potential biological activities. Exploring the reactivity of 5-(2,2-Dimethyl-propionylamino)-nicotinic acid in emerging synthetic protocols could expand its application scope in organic and medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume